4-Chloro-2-methoxy-6-methylpyrimidine 4-Chloro-2-methoxy-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 97041-37-7
VCID: VC2462410
InChI: InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
SMILES: CC1=CC(=NC(=N1)OC)Cl
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

4-Chloro-2-methoxy-6-methylpyrimidine

CAS No.: 97041-37-7

Cat. No.: VC2462410

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methoxy-6-methylpyrimidine - 97041-37-7

Specification

CAS No. 97041-37-7
Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 4-chloro-2-methoxy-6-methylpyrimidine
Standard InChI InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
Standard InChI Key ONOSIHCSUIEICE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)OC)Cl
Canonical SMILES CC1=CC(=NC(=N1)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-2-methoxy-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core with three functional substituents strategically positioned around the ring. The molecular formula is C₆H₇ClN₂O with a molecular weight of 158.59 g/mol . The structure consists of a pyrimidine scaffold with a chlorine atom at position 4, a methoxy group at position 2, and a methyl group at position 6. This arrangement of substituents creates a unique electronic distribution that influences its chemical behavior and reactivity patterns.

The compound belongs to the broader class of halogenated pyrimidines, which have gained significant attention in medicinal chemistry and organic synthesis due to their potential as intermediates in the preparation of biologically active molecules. The presence of the chlorine atom at position 4 provides an excellent site for nucleophilic substitution reactions, making this compound particularly valuable in chemical synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Chloro-2-methoxy-6-methylpyrimidine is essential for its proper handling, storage, and application in chemical processes. The compound exhibits specific characteristics that are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-Chloro-2-methoxy-6-methylpyrimidine

PropertyValueReference
Molecular FormulaC₆H₇ClN₂O
Molecular Weight158.59 g/mol
Physical StateSolid
Melting Point71-73°C
Boiling Point257°C
Density1.237 g/cm³
Flash Point109°C
SolubilitySoluble in organic solvents (DMSO, THF, DMF)
pKa0.50±0.30 (Predicted)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

The compound is a solid at room temperature with a defined melting point range of 71-73°C . Its relatively high boiling point of 257°C suggests strong intermolecular forces, likely due to the polar nature of the molecule . The compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dimethylformamide (DMF), which facilitates its use in various chemical transformations .

The stability of 4-Chloro-2-methoxy-6-methylpyrimidine is an important consideration for both storage and application. The recommended storage conditions under inert gas at 2-8°C indicate sensitivity to oxidation and potential reactivity with atmospheric moisture or oxygen . This stability profile is consistent with other halogenated pyrimidines that contain reactive functional groups.

The synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine has been documented in the scientific literature, with established protocols that provide reliable routes to obtain this compound. The primary reference for the synthesis is found in Synthetic Communications, 15, p. 27, 1985 (DOI: 10.1080/00397918508063774) .

Classical Synthetic Routes

The classical synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine typically involves the chlorination of 2-methoxy-6-methylpyrimidine derivatives. This process often employs chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions. The reaction generally proceeds via nucleophilic aromatic substitution mechanisms, where the chlorine replaces a hydroxyl or other leaving group at position 4 of the pyrimidine ring.

Based on related pyrimidine syntheses described in the literature, a general synthetic route can be outlined as follows:

  • Formation of the pyrimidine ring from appropriate precursors

  • Introduction of the methoxy group at position 2

  • Incorporation of the methyl group at position 6

  • Chlorination at position 4 to yield the final product

Modern Synthetic Approaches

Contemporary synthetic approaches have expanded the methodologies for preparing 4-Chloro-2-methoxy-6-methylpyrimidine, with a focus on improving yields, reducing reaction times, and enhancing selectivity. These modern methods often utilize microwave-assisted synthesis, flow chemistry, or catalytic systems that enable more efficient transformations.

The compound is also related to other pyrimidine derivatives mentioned in the literature, including those used in the synthesis of more complex structures. For example, the transformation of 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives has been documented, suggesting related synthetic pathways .

Chemical Reactivity and Transformations

4-Chloro-2-methoxy-6-methylpyrimidine exhibits distinctive reactivity patterns, primarily due to the presence of the chlorine atom at position 4, which serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity profile makes the compound valuable as a synthetic intermediate in the preparation of various substituted pyrimidines.

Nucleophilic Substitution Reactions

The chlorine atom at position 4 can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under mild to moderate conditions, often requiring a base to facilitate the nucleophilic attack. The general reaction scheme can be represented as:

4-Chloro-2-methoxy-6-methylpyrimidine + Nu⁻ → 4-Nu-2-methoxy-6-methylpyrimidine + Cl⁻

Where Nu⁻ represents various nucleophiles such as:

  • Amines (primary or secondary) to yield aminopyrimidines

  • Thiols to produce thioether derivatives

  • Alkoxides to form ether derivatives

Functional Group Transformations

Beyond simple nucleophilic substitution, 4-Chloro-2-methoxy-6-methylpyrimidine can undergo various functional group transformations. The methoxy group at position 2 can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxypyrimidine. Similarly, the methyl group at position 6 can serve as a site for further functionalization through oxidation or radical-mediated processes.

Metal-Catalyzed Coupling Reactions

Modern synthetic applications of 4-Chloro-2-methoxy-6-methylpyrimidine often involve metal-catalyzed coupling reactions. The chlorine substituent makes the compound suitable for cross-coupling methodologies such as:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Buchwald-Hartwig amination with amines

  • Negishi coupling with organozinc reagents

These transformations significantly expand the utility of 4-Chloro-2-methoxy-6-methylpyrimidine as a building block in the construction of more complex molecular architectures.

Applications in Scientific Research

4-Chloro-2-methoxy-6-methylpyrimidine has found applications across multiple scientific disciplines, primarily as a synthetic intermediate in the preparation of compounds with biological activity or material properties of interest.

Materials Science

Beyond pharmaceutical applications, substituted pyrimidines like 4-Chloro-2-methoxy-6-methylpyrimidine have been studied in materials science. The aromatic nitrogen-containing heterocycle provides interesting electronic properties that can be exploited in the development of:

  • Organic electronic materials

  • Sensors and molecular recognition systems

  • Coordination compounds with unique properties

Agrochemical Research

Pyrimidine derivatives find significant applications in agrochemical research. Compounds structurally related to 4-Chloro-2-methoxy-6-methylpyrimidine have been explored as:

  • Herbicides and plant growth regulators

  • Fungicides for agricultural applications

  • Insecticides targeting specific biochemical pathways

The patent literature suggests that pyrimidine derivatives similar to this compound have been incorporated into various agrochemical formulations, highlighting their importance in this sector .

Comparative Analysis with Related Compounds

Comparing 4-Chloro-2-methoxy-6-methylpyrimidine with structurally related compounds provides insights into the influence of substitution patterns on physical properties and chemical reactivity. Table 2 presents a comparison with selected related pyrimidine derivatives.

Table 2: Comparative Analysis of 4-Chloro-2-methoxy-6-methylpyrimidine and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
4-Chloro-2-methoxy-6-methylpyrimidineC₆H₇ClN₂O158.59Base compound
4-Chloro-2-methoxy-6-methyl-5-nitropyrimidineC₆H₆ClN₃O₃203.58Addition of nitro group at position 5
4-Chloro-6-methoxy-2-methylpyrimidineC₆H₇ClN₂O158.59Rearranged substitution pattern
4-Chloro-6-methoxy-2-(methylthio)pyrimidineC₆H₇ClN₂OS190.65Methylthio instead of methyl group
(4-Chloro-2-methoxy-6-methylpyrimidin-5-yl)(furan-2-yl)methanolC₁₁H₁₁ClN₂O₃254.67Addition of furan-2-yl-methanol at position 5

Effect of Substitution Patterns on Properties

The position and nature of substituents significantly influence the physical properties and reactivity of these pyrimidine derivatives. For instance:

  • The addition of a nitro group at position 5 (as in 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine) increases the molecular weight and likely enhances the electrophilicity of the compound, potentially making the chlorine at position 4 more susceptible to nucleophilic substitution.

  • The rearrangement of substituents (as in 4-Chloro-6-methoxy-2-methylpyrimidine) maintains the same molecular formula and weight but alters the electronic distribution around the pyrimidine ring, potentially changing its reactivity profile .

  • The replacement of the methyl group with a methylthio group (as in 4-Chloro-6-methoxy-2-(methylthio)pyrimidine) introduces sulfur into the molecule, increasing the molecular weight and altering the lipophilicity and potential for biological interactions .

Reactivity Trends

For example, the presence of an electron-withdrawing nitro group at position 5 (as in 4-Chloro-2-methoxy-6-methyl-5-nitropyrimidine) would likely enhance the electrophilicity of position 4, potentially increasing its reactivity toward nucleophiles compared to the unsubstituted variant.

Current Research and Future Perspectives

Research involving 4-Chloro-2-methoxy-6-methylpyrimidine continues to evolve, with new applications and synthetic methodologies emerging in the scientific literature. Current trends and future directions in the study of this compound include:

Advanced Synthetic Methodologies

Modern synthetic approaches are focusing on developing more efficient, selective, and environmentally friendly methods for preparing 4-Chloro-2-methoxy-6-methylpyrimidine and its derivatives. These include:

  • Continuous flow chemistry for scaled production

  • Catalytic methods that operate under milder conditions

  • Green chemistry approaches that reduce waste and environmental impact

  • Chemoenzymatic strategies that leverage biological catalysts

Expanding Applications in Medicinal Chemistry

The pyrimidine scaffold remains a privileged structure in drug discovery, and compounds like 4-Chloro-2-methoxy-6-methylpyrimidine continue to serve as valuable building blocks in medicinal chemistry programs. Future research may explore:

  • Structure-activity relationships of derivatives with promising biological activity

  • Target-directed design of compounds for specific disease pathways

  • Fragment-based approaches utilizing the pyrimidine core as a key pharmacophore

Material Science Applications

Emerging research in materials science is exploring the potential of pyrimidine derivatives in developing:

  • Novel optoelectronic materials

  • Supramolecular assemblies for specific applications

  • Stimuli-responsive materials based on the pyrimidine scaffold

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